2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that integrates multiple functional groups, including benzimidazole, thienopyrimidine, and phenyl groups.
Scientific Research Applications
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of o-phenylenediamine with formic acid to form the benzimidazole core . The final step often includes the attachment of the phenyl and ethyl groups under specific conditions, such as the use of strong bases or catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thienopyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted benzimidazole or thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one .
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one .
Uniqueness
Compared to similar compounds, 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-ethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits enhanced biological activity due to the presence of the phenyl and ethyl groups, which improve its binding affinity and specificity for molecular targets . This makes it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-2-15-12-16-20(29-15)25-22(26(21(16)27)14-8-4-3-5-9-14)28-13-19-23-17-10-6-7-11-18(17)24-19/h3-12H,2,13H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOKRVITQJKEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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